molecular formula C8H10N2O B577429 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1215295-85-4

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B577429
CAS No.: 1215295-85-4
M. Wt: 150.181
InChI Key: IOBBCYDUCNTMEV-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde: is a chemical compound with the molecular formula C8H10N2O It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of cyclopropyl hydrazine with an appropriate aldehyde under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 4-position of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Cyclopropyl-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, anti-inflammatory, or anticancer activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as pesticides and herbicides .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological targets through its aldehyde group. This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring structure also allows for hydrogen bonding and π-π interactions, which can enhance its binding affinity to specific molecular targets .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its cyclopropyl substituent, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and industrial applications .

Properties

IUPAC Name

5-cyclopropyl-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)7(5-11)4-9-10/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBBCYDUCNTMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679768
Record name 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-85-4
Record name 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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